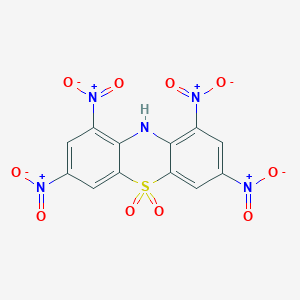
1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide
Descripción general
Descripción
1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide: is a complex organic compound with the molecular formula C12H5N5O10S and a molecular weight of 411.265 g/mol This compound is characterized by its polycyclic aromatic structure, which includes a phenothiazine moiety substituted with nitro groups and a dioxide functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide typically involves the nitration of phenothiazine derivatives. The process can be summarized as follows:
Starting Material: Phenothiazine is used as the starting material.
Nitration: The phenothiazine is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Oxidation: The nitrated phenothiazine is then oxidized to introduce the dioxide functionality. This step may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of phenothiazine are nitrated using industrial nitration equipment.
Continuous Oxidation: The nitrated product is continuously oxidized in reactors designed for large-scale chemical processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a catalyst.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Major Products Formed
Reduction Products: Amino derivatives of phenothiazine.
Substitution Products: Various substituted phenothiazine derivatives.
Oxidation Products: Higher oxidation state compounds with additional oxygen functionalities.
Aplicaciones Científicas De Investigación
1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific enzymes, or interfere with cellular signaling processes.
Comparación Con Compuestos Similares
1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide can be compared with other similar compounds, such as:
Phenothiazine: The parent compound, which lacks the nitro and dioxide functionalities.
1,3,7,9-Tetranitrophenothiazine: Similar in structure but without the dioxide groups.
Phenothiazine Dioxides: Compounds with dioxide functionalities but different substitution patterns.
Uniqueness
This compound is unique due to its combination of nitro and dioxide groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N5O10S/c18-14(19)5-1-7(16(22)23)11-9(3-5)28(26,27)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVHMFYDGAXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2(=O)=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N5O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389352 | |
| Record name | 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34112-76-0 | |
| Record name | 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(acetylsulfanyl)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione](/img/structure/B7773166.png)
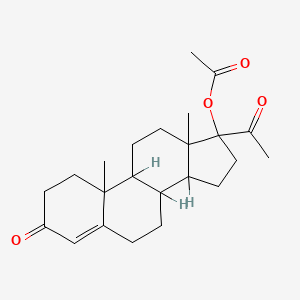
![1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7773177.png)
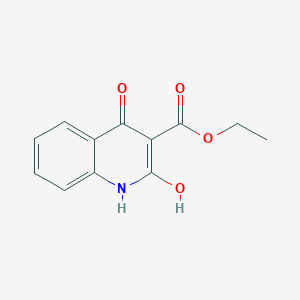
![N-[amino-(2,5-dioxocyclopentylidene)methyl]benzamide](/img/structure/B7773188.png)
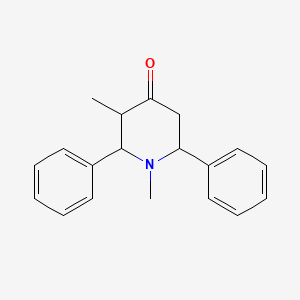
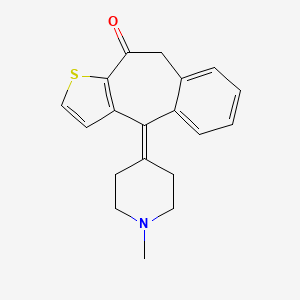
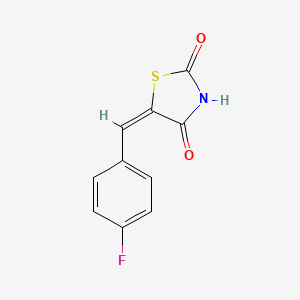
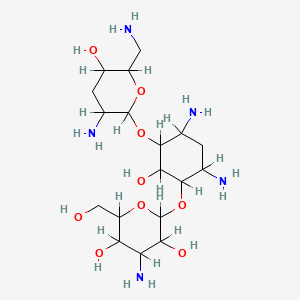
![N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B7773213.png)
![N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B7773223.png)
![2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B7773228.png)
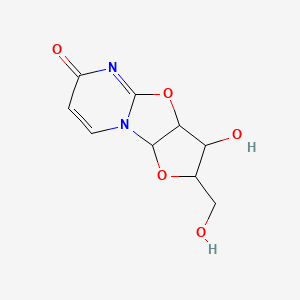
![2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B7773255.png)
